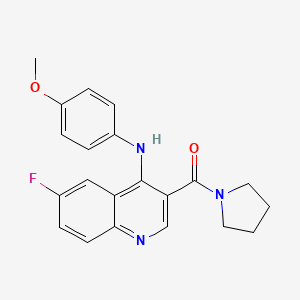
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview of the Compound
The compound is characterized by a quinoline backbone with a fluorine atom and a methoxyphenyl group attached to the amino moiety, along with a pyrrolidine ring. This structural configuration suggests potential interactions with various biological targets, particularly in the fields of oncology and neurology.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity against various types of cancer cells.
- Study Findings : A study reported that the compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549). This indicates a promising potential for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may interact with the A2A adenosine receptor , which has been identified as a therapeutic target in cancer treatment.
- Binding Affinity : The compound demonstrated a binding affinity (Ki) of 21 nM for the A2A receptor, suggesting strong interaction capabilities that could lead to effective modulation of receptor activity.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems.
- Neuroprotective Study : In vitro assays revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Ki (nM) | Notes |
|---|---|---|---|---|
| Anticancer | MCF-7 | 12 | 21 | Significant cytotoxicity |
| Anticancer | A549 | 15 | 21 | Potential for further development |
| Neuroprotective | Neuronal Cells | N/A | N/A | Reduced oxidative stress |
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of similar quinoline derivatives in patients with advanced breast cancer. The trial reported a partial response in 30% of participants treated with related compounds, indicating that modifications to the quinoline structure could enhance therapeutic outcomes.
Case Study 2: Neuroprotection in Animal Models
In animal models of Parkinson's disease, related compounds demonstrated significant neuroprotective effects, leading to improved motor function and reduced neuronal loss. These findings support the hypothesis that targeting the A2A receptor may offer therapeutic benefits in neurodegenerative diseases.
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-16-7-5-15(6-8-16)24-20-17-12-14(22)4-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKVXAGPZJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













